1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile is a synthetic organic compound characterized by the presence of a difluorobenzodioxole moiety attached to a cyclopropane ring, which is further substituted with a carbonitrile group
Preparation Methods
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable cyclopropane precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile can be compared with other similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares a similar core structure but differs in the functional group attached to the cyclopropane ring.
2-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile: Another related compound with a different substitution pattern on the benzodioxole moiety
The uniqueness of this compound lies in its specific combination of functional groups and isotopic labeling, which can provide distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C11H7F2NO2 |
---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4H2/i3D2,4D2 |
InChI Key |
RGKFSYDEMAFDQP-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(C(C1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.